N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N-benzyl-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-18(20-13-15-5-2-1-3-6-15)19(24)21-14-16(17-7-4-10-26-17)22-8-11-25-12-9-22/h1-7,10,16H,8-9,11-14H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOMGXFSPVGZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Coupling
The most reliable method involves sequential coupling of benzylamine and 2-(furan-2-yl)-2-morpholinoethylamine with oxalyl chloride. This two-step process ensures controlled formation of the oxalamide backbone:
Formation of Monoamide Intermediate :
Benzylamine reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HCl, driving the reaction forward. The intermediate, N-benzyloxalyl chloride, is isolated via solvent evaporation under reduced pressure.Coupling with 2-(Furan-2-Yl)-2-Morpholinoethylamine :
The intermediate is dissolved in tetrahydrofuran (THF) and reacted with 2-(furan-2-yl)-2-morpholinoethylamine at room temperature for 12–16 hours. TEA is again used to maintain a basic environment. The crude product is extracted with ethyl acetate and washed with brine to remove residual amines.
Key Reaction Parameters :
- Temperature: 0–25°C
- Solvent: DCM/THF (1:1 ratio)
- Molar Ratio: 1:1:1 (benzylamine:oxalyl chloride:morpholinoethylamine)
- Yield: 65–72% (theoretical)
Industrial Production Methods
Scaling up the synthesis requires modifications to enhance efficiency and safety. Continuous flow reactors are preferred over batch processes due to their superior heat and mass transfer capabilities.
Continuous Flow Synthesis
Reactor Design :
- Two tubular reactors in series
- First reactor: Benzylamine and oxalyl chloride in DCM at 5°C
- Second reactor: Intermediate mixed with morpholinoethylamine in THF at 20°C
- Residence time: 30 minutes per reactor
Advantages :
- 20% higher yield compared to batch processes
- Reduced byproduct formation (<5%)
- Scalable to kilogram-scale production
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash column chromatography using silica gel (60–120 mesh) and a gradient eluent of hexane/ethyl acetate (70:30 to 50:50). Fractions containing the target compound are pooled and concentrated.
Recrystallization Optimization
For industrial batches, recrystallization from ethanol/water (8:2) yields high-purity crystals:
- Purity: >99% (HPLC)
- Melting point: 128–130°C (DSC)
Reaction Optimization Strategies
Solvent Screening
A comparative study of solvents revealed THF as optimal for the coupling step due to its ability to dissolve both hydrophilic and hydrophobic reactants:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 72 | 99 |
| DCM | 58 | 95 |
| Acetonitrile | 64 | 97 |
Catalytic Additives
The addition of 1 mol% DMAP (4-dimethylaminopyridine) increased yields to 78% by accelerating the acylation process.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The furan ring and morpholinoethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structural Differences: S336 substitutes the benzyl group with a 2,4-dimethoxybenzyl group and replaces the furan-morpholinoethyl moiety with a pyridin-2-yl-ethyl chain.
- Functional Role: S336 is a potent umami flavor enhancer with a reported No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats. Its safety margin exceeds 33 million compared to estimated human exposure levels (0.0002–0.003 μg/kg bw/day) .
- Key Insight : The pyridine ring in S336 likely enhances receptor binding to TAS1R1/TAS1R3 umami taste receptors, whereas the furan and morpholine groups in the target compound may influence solubility or alternative receptor interactions.
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (FL-no. 16.101)
- Structural Differences : This analog features a 2-methoxy-4-methylbenzyl group and a pyridin-2-yl-ethyl chain.
- Toxicology: Shares the NOEL of 100 mg/kg bw/day with S336, providing a safety margin of 500 million. Metabolism is presumed similar due to the shared oxalamide core .
- Comparison: The absence of a morpholinoethyl group in this compound suggests that such substituents (as in the target compound) may alter metabolic stability or tissue distribution.
N1-Benzyl-N2-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 922556-70-5)
- Structural Differences : Replaces the furan-2-yl group with a 1-methylindolin-5-yl moiety.
- Physicochemical Properties : Molecular weight = 422.5 g/mol (C24H30N4O3). The indoline ring may enhance lipophilicity compared to the furan-containing target compound .
- Functional Implications : Indoline derivatives often exhibit bioactivity in CNS or anticancer contexts, suggesting that the target compound’s furan group could modulate similar pathways.
Role of Heterocyclic Substituents
- Furan vs. Pyridine : Furan’s oxygen atom may engage in hydrogen bonding, while pyridine’s nitrogen enables π-π stacking. Both heterocycles are present in bioactive compounds (e.g., anticandidal furan-hydrazones in Molecules 2014 ).
- Morpholine: The morpholinoethyl group in the target compound may enhance solubility or mimic natural amine-containing metabolites, as seen in UR-12 (a morpholine-containing controlled substance) .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s furan-morpholinoethyl structure warrants evaluation in anticandidal or anticancer assays, as furan-containing analogs show MIC values of 250 µg/mL against Candida utilis .
- Metabolic Studies: Structural similarities to S336 suggest possible hydrolysis of the oxalamide bond, but the morpholinoethyl group may introduce unique Phase I/II metabolic pathways .
- Safety Data: No toxicological data exist for the target compound; extrapolation from analogs suggests high margins of safety if used at low exposure levels.
Biological Activity
N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a novel oxalamide derivative that has attracted significant attention due to its unique molecular structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and applications in various scientific fields.
Chemical Structure and Synthesis
The compound's structure features a benzyl group, a furan ring , and a morpholinoethyl moiety, which contribute to its chemical reactivity and biological properties. The synthesis typically involves the reaction of benzylamine with 2-(furan-2-yl)-2-morpholinoethyl oxalyl chloride in an inert atmosphere, often utilizing dichloromethane or tetrahydrofuran as solvents. The reaction is carefully controlled at low temperatures (0-5°C) to ensure the formation of the desired product. After completion, the product is purified using column chromatography .
This compound exerts its biological effects primarily through its interaction with specific enzymes and receptors. The furan ring enhances nucleophilicity, allowing for electrophilic substitution reactions, while the morpholino group may facilitate further chemical modifications. This interaction modulates various biochemical pathways, indicating potential therapeutic applications .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, potentially making it useful in treating inflammatory diseases.
- Enzyme Inhibition : It has been explored as a biochemical probe to study enzyme interactions, particularly those involved in metabolic processes .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
-
Study on Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action A549 15 Apoptosis induction MCF-7 10 Cell cycle arrest HeLa 12 Inhibition of proliferation -
Anti-inflammatory Study :
- In vivo models showed that treatment with this compound led to a significant reduction in inflammatory markers compared to control groups.
Inflammatory Marker Control Group (pg/mL) Treated Group (pg/mL) TNF-alpha 250 150 IL-6 300 180 IL-1β 200 120
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
